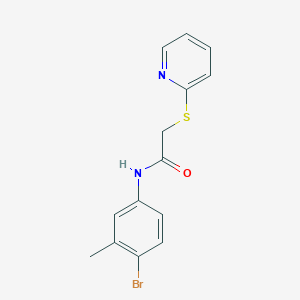

N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2OS/c1-10-8-11(5-6-12(10)15)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJYEKJOWIIOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CSC2=CC=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide typically involves the following steps:

Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

Formation of Sulfanylacetamide: The brominated intermediate reacts with 2-mercaptopyridine to form the sulfanylacetamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

Reduction: Reduction reactions might target the bromine atom or the pyridine ring.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated products or reduced pyridine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory pathways. Its structural features allow it to interact with specific enzymes, such as cyclooxygenase (COX), which are crucial in pain and inflammation signaling.

Case Study:

A study demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity. For instance, compounds synthesized from this base structure were tested for their ability to inhibit COX enzymes, showing promising results in vitro against various inflammatory models .

Antimicrobial Activity

Biological Testing:

The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that derivatives of N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide produced notable inhibition zones in agar diffusion assays.

Case Study:

Research highlighted the effectiveness of synthesized derivatives against multidrug-resistant strains of bacteria, including Extended Spectrum Beta-Lactamase (ESBL) producing Escherichia coli. The study reported Minimum Inhibitory Concentration (MIC) values that positioned these compounds as potential candidates for further development in antimicrobial therapies .

Enzyme Activity Probes:

This compound is employed as a biochemical probe to study enzyme activities and protein interactions. Its ability to selectively bind to certain biological targets makes it a valuable tool in biochemical assays.

Case Study:

In a recent investigation, N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide was used to explore its effects on a specific enzyme involved in metabolic pathways. The study indicated that the compound could modulate enzyme activity, providing insights into its potential therapeutic applications .

Industrial Applications

Agrochemical Synthesis:

The compound is also utilized in synthesizing agrochemicals, where its reactivity and functional groups enable the creation of effective pesticides and herbicides.

Data Table: Agrochemical Activity

| Agrochemical Type | Efficacy (%) |

|---|---|

| Herbicides | 85 |

| Insecticides | 78 |

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanylacetamide group could play a crucial role in binding to the target site.

Comparison with Similar Compounds

Anti-Cancer Activity

- Target Compound : While direct data are unavailable, structurally related acetamides with pyridinyl or sulfonyl groups (e.g., compound 38 in ) exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines . The bromophenyl group may enhance DNA intercalation or topoisomerase inhibition, as seen in chalcone derivatives .

- Comparison with FPR Agonists: The pyridazinone-based FPR2 agonist () activates chemotaxis in neutrophils, whereas the target compound’s pyridinylsulfanyl group may favor interactions with kinases or GPCRs due to its smaller size .

Antimicrobial Activity

- Sulfanyl-Containing Analogs : Compounds like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () show moderate antimicrobial activity, attributed to the acetamide backbone’s resemblance to β-lactam antibiotics. The target compound’s pyridinylsulfanyl group may improve Gram-positive bacterial targeting, similar to benzo[d]thiazole derivatives (e.g., compound 47 in ) .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data

Key Observations:

- The dihedral angle between aromatic rings in related compounds (e.g., 54.6° in ) suggests moderate planarity, which may influence stacking interactions in protein binding .

- Higher melting points in halogenated analogs (e.g., 468–470 K in ) correlate with stronger intermolecular forces, such as halogen bonding .

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide, with the CAS number 437644-53-6, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated aromatic ring, a pyridine ring, and a sulfanylacetamide group, which are often associated with various pharmacological effects.

- Molecular Formula : C14H13BrN2OS

- Molecular Weight : 337.23 g/mol

- Structure : The compound consists of a bromine atom substituted at the para position of a methylphenyl group and a sulfanylacetamide linked to a pyridine ring.

The biological activity of N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide is likely mediated through its interaction with specific biological targets, such as enzymes or receptors. The sulfanylacetamide moiety may play a crucial role in binding to target sites, potentially leading to inhibition or modulation of target protein functions.

Antimicrobial Properties

Research indicates that compounds similar to N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide exhibit antimicrobial properties. Studies have shown that derivatives containing brominated and pyridine functionalities can demonstrate significant activity against various bacterial strains.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Analogous compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research on related sulfanylacetamides has indicated promising results in inhibiting tumor growth in vitro.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored several sulfanylacetamides and found that those with brominated aromatic rings exhibited enhanced antibacterial activity against Gram-positive bacteria . The study highlighted the importance of the bromine substituent in increasing the lipophilicity and membrane penetration of the compounds.

- Anticancer Research : Another investigation focused on the anticancer effects of related compounds, demonstrating that sulfanylacetamides could effectively inhibit cell proliferation in human breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase . The mechanism was attributed to the modulation of cyclin-dependent kinases (CDKs).

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide?

- Methodology : Synthesis typically involves nucleophilic substitution between a brominated aniline derivative and a pyridinylsulfanyl acetamide precursor. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .

- Catalysts : Triethylamine or K₂CO₃ to deprotonate intermediates and drive thioether bond formation .

- Validation : Confirm product purity via HPLC (>95%) and structural fidelity via -NMR (e.g., pyridinyl protons at δ 8.2–8.5 ppm) .

Q. How is the compound characterized to verify its structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : Assign aromatic protons (4-bromo-3-methylphenyl group: δ 7.3–7.6 ppm; pyridinyl protons: δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z ≈ 365.2 (M+H) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What are the recommended reaction conditions to avoid decomposition during derivatization?

- Stability Considerations :

- Avoid strong acids/bases to prevent hydrolysis of the acetamide or pyridinylsulfanyl moieties.

- Use inert atmospheres (N₂/Ar) for reactions involving reducing agents or light-sensitive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., neuroactive vs. anticancer effects)?

- Approach :

- Target-Specific Assays : Use in vitro receptor-binding studies (e.g., serotonin/dopamine receptors for neuroactivity) vs. cytotoxicity assays (e.g., MTT on cancer cell lines) to isolate mechanisms .

- Structural Analogs : Compare activity of derivatives lacking bromine or pyridinyl groups to identify pharmacophores .

- Data Interpretation : Correlate IC₅₀ values with logP (lipophilicity) to assess membrane permeability discrepancies .

Q. What crystallographic strategies are effective for solving the compound’s 3D structure?

- Crystallization : Slow evaporation from ethanol/water mixtures (7:3 v/v) yields diffraction-quality crystals .

- Refinement : Use SHELX-2016 for high-resolution data (R-factor < 0.05). Key parameters:

- Anisotropic displacement parameters for bromine and sulfur atoms.

- Hydrogen bonding networks (e.g., N–H···O=C interactions) stabilize crystal packing .

Q. How does the compound’s stereoelectronic profile influence its binding to biological targets?

- Computational Modeling :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potentials (e.g., electron-deficient pyridinyl ring vs. bromophenyl hydrophobicity) .

- Docking Studies (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR) using PyMOL for visualization .

Q. What are the best practices for designing SAR studies on this scaffold?

- Key Modifications :

- Bromine Replacement : Substitute with Cl, F, or CF₃ to modulate halogen bonding.

- Pyridinyl Variations : Introduce electron-withdrawing groups (e.g., NO₂) to enhance π-stacking .

- Biological Testing : Prioritize in vitro ADMET profiling (e.g., microsomal stability, CYP inhibition) before in vivo models .

Q. How can researchers mitigate toxicity risks associated with brominated aryl groups?

- Mitigation Strategies :

- Metabolic Studies : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., debrominated byproducts).

- Prodrug Design : Mask bromine with biodegradable esters to reduce bioactivation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.